molecular formula C6H14ClNO2 B2489183 3-(2-Methoxyethoxy)azetidine hydrochloride CAS No. 250371-77-8

3-(2-Methoxyethoxy)azetidine hydrochloride

Cat. No.: B2489183
CAS No.: 250371-77-8
M. Wt: 167.63
InChI Key: OBBNIVPMQNPASL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)azetidine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol It is a four-membered heterocyclic compound containing an azetidine ring substituted with a 2-methoxyethoxy group

Preparation Methods

The synthesis of 3-(2-Methoxyethoxy)azetidine hydrochloride typically involves the reaction of azetidine with 2-methoxyethanol in the presence of a suitable acid catalyst to form the desired product. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(2-Methoxyethoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Methoxyethoxy)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, potentially leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Methoxyethoxy)azetidine hydrochloride can be compared with other azetidine derivatives and similar heterocyclic compounds:

    Azetidine: The parent compound, which lacks the 2-methoxyethoxy group.

    Aziridine: A three-membered ring analog with different reactivity and stability.

Properties

IUPAC Name

3-(2-methoxyethoxy)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-2-3-9-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBNIVPMQNPASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250371-77-8
Record name 3-(2-methoxyethoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Chloroethyl chloroformate (102 μL, 0.9 mmol) was added to a solution of 1-benzhydryl-3-(2-methoxyethoxy)-azetidine (215 mg, 0.7 mmol) in 1,2-dichloroethane (3 mL) at room temperature. The reaction mixture was then heated up to 70° C. and stirred for 2.5 hours. After cooling down to room temperature, methanol (3 mL) was added and the reaction mixture was stirred overnight at 70° C. The mixture was then concentrated to dryness and the residue was triturated in pentane (2×15 mL) to give a yellow oil (109 mg, 90%) which was used in the next step without further purification.
Quantity
102 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-(2-methoxyethoxy)-azetidine
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

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